molecular formula C17H13ClN2O2 B6323335 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1020238-82-7

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B6323335
CAS RN: 1020238-82-7
M. Wt: 312.7 g/mol
InChI Key: XYVZCWIBFHZVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known as 4-chloro-3-phenylpyrazole-5-carboxylic acid (4-CPPCA), is a halogenated aromatic carboxylic acid that has a wide range of applications in scientific research and laboratory experiments. 4-CPPCA is a versatile compound with a number of unique properties that make it useful for various applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions of research are discussed in

Mechanism of Action

The mechanism of action of 4-CPPCA is not fully understood, but it is believed to involve the formation of an intermediate compound, which is then converted into the desired product. In the case of the synthesis of benzodiazepines, the intermediate compound is an aryl-substituted pyrazole, which is then converted into the desired benzodiazepine via a series of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPPCA are not fully understood. However, it has been found to have anticonvulsant and anti-inflammatory effects, suggesting that it may have potential therapeutic applications. It has also been found to have antioxidant and antiproliferative effects, indicating that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

The main advantage of 4-CPPCA is its versatility, as it can be used in a wide range of laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective reagent. However, 4-CPPCA is a halogenated compound, so it should be handled with caution to avoid exposure to toxic fumes.

Future Directions

There are a number of potential future directions for research involving 4-CPPCA. These include further investigation into its mechanism of action and its potential therapeutic applications, as well as its potential use as a reagent in the synthesis of various compounds. Additionally, further research could be conducted into its potential use as a dye or pigment, as well as its potential use in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use as an antioxidant or antiproliferative agent in cancer therapy.

Synthesis Methods

4-CPPCA can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of glacial acetic acid to produce 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acidhenyl-1H-pyrazole-5-carboxaldehyde. The second step involves the oxidation of the aldehyde with sodium hypochlorite in acetic acid to form 4-CPPCA.

Scientific Research Applications

4-CPPCA has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including benzodiazepines, pyrazolones, and pyrazolines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of various dyes and pigments.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVZCWIBFHZVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

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